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Introduction

Antibody-drug conjugates (ADCs) represent a powerful class of biotherapeutics designed to
deliver potent cytotoxic agents, such as Ravtansine, directly to cancer cells. This targeted
delivery is achieved by conjugating the small molecule drug to a monoclonal antibody (mAb)
that specifically binds to tumor-associated antigens. The intricate and heterogeneous nature of
ADCs necessitates a comprehensive suite of analytical techniques for their characterization.
Mass spectrometry (MS) has emerged as an indispensable tool, providing detailed insights into
the critical quality attributes (CQAs) of these complex molecules, including the drug-to-antibody
ratio (DAR), structural integrity, and conjugation site specificity.

This document provides detailed application notes and protocols for the characterization of
Ravtansine ADCs using state-of-the-art mass spectrometry methods. These methodologies
are crucial for ensuring the safety, efficacy, and batch-to-batch consistency of the ADC product.

Mechanism of Action of Ravtansine ADCs

Ravatansine is a potent maytansinoid derivative (DM4) that induces cell death by inhibiting
microtubule assembly.[1] In an ADC format, a monoclonal antibody targeting a specific tumor
antigen, such as Carcinoembryonic Antigen-Related Cell Adhesion Molecule 5 (CEACAMb),
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delivers the Ravtansine payload.[1][2][3] Upon binding to the target antigen on the cancer cell
surface, the ADC is internalized, typically via endocytosis.[2][3] Once inside the cell, the linker
connecting the antibody and Ravtansine is cleaved within the lysosomal compartment,
releasing the cytotoxic payload.[1][2] The released Ravtansine then binds to tubulin, disrupting
microtubule dynamics, which leads to mitotic arrest and ultimately, apoptosis of the cancer cell.

[1][2]
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Mechanism of Action of a Ravtansine ADC.
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Mass Spectrometry Characterization Workflow

A multi-level mass spectrometry approach is employed to comprehensively characterize a
Ravtansine ADC. This typically involves analysis at the intact, subunit, and peptide levels.

General MS-Based Workflow for Ravtansine ADC Characterization
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General MS-Based Workflow for Ravtansine ADC Characterization.

Application Note 1: Intact Mass Analysis for DAR
Determination

Objective: To determine the average drug-to-antibody ratio (DAR) and the distribution of
different drug-loaded species in a Ravtansine ADC sample using liquid chromatography-mass
spectrometry (LC-MS) of the intact protein.

Principle: The ADC is introduced into the mass spectrometer under conditions that preserve its
intact form. The resulting mass spectrum shows a distribution of species corresponding to the
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monoclonal antibody with zero, one, two, or more Ravtansine molecules conjugated. By

measuring the mass and relative abundance of each species, the average DAR can be

calculated. Native MS conditions are often preferred to maintain the non-covalent structure of

the antibody.

Experimental Protocol

1.

Sample Preparation:

Reconstitute the lyophilized Ravtansine ADC in formulation buffer or water to a
concentration of 1-5 mg/mL.

For analysis under denaturing conditions, the sample can be diluted in a solution containing
acetonitrile and formic acid.

For native MS, buffer exchange into a volatile salt solution (e.g., 150 mM ammonium acetate,
pH 7.0) is required.

Optional: For simplification of the mass spectrum, the ADC can be deglycosylated using
PNGase F according to the manufacturer's protocol.

. Liquid Chromatography (LC) Conditions:

Method: Size Exclusion Chromatography (SEC) for native conditions or Reversed-Phase
(RP) chromatography for denaturing conditions.

Column (Native SEC): MAbPac SEC-1, 4.0 x 300 mm (Thermo Fisher Scientific) or similar.

Column (Denaturing RP): Poroshell 300SB-C8, 1.0 x 75mm, 5 um (Agilent) or similar.

Mobile Phase A (Native SEC): 150 mM Ammonium Acetate, pH 7.0.

Mobile Phase B (Denaturing RP): 0.1% Formic Acid in Water.

Mobile Phase C (Denaturing RP): 0.1% Formic Acid in Acetonitrile.

Flow Rate: 0.2-0.4 mL/min.
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e Column Temperature: 25-30°C (Native SEC), 70-80°C (Denaturing RP).
e Injection Volume: 5-10 pL.
3. Mass Spectrometry (MS) Conditions:

 Instrument: High-resolution mass spectrometer such as a Q Exactive BioPharma (Thermo
Fisher Scientific) or Xevo G3 QTof (Waters).

« lonization Mode: Electrospray lonization (ESI), positive ion mode.

e Mass Range (m/z): 1000-5000.

o Capillary Voltage: 3.5-4.5 kV.

e Source Temperature: 275-325°C.

 In-source CID / Cone Voltage: Optimized for minimal fragmentation and efficient desolvation.
4. Data Analysis:

» Deconvolute the raw mass spectrum to obtain the zero-charge mass spectrum using
software such as BioPharma Finder (Thermo Fisher Scientific) or UNIFI (Waters).

« Identify the peaks corresponding to the different DAR species (DARO, DAR1, DAR2, etc.).

o Calculate the average DAR using the following formula: Average DAR = Z(Relative
Abundance of each species * DAR value) / Z(Relative Abundance of all species)

Data Presentation

Table 1: Intact Mass Analysis and DAR Calculation for a Ravtansine ADC Batch (Note: Data
shown is illustrative for a lysine-conjugated ADC and will vary between batches.)
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DAR Species Observed Mass (Da) Relative Abundance (%)
DARO 148,050.5 5.2

DAR1 148,995.8 12.5

DAR2 149,941.1 23.8

DAR3 150,886.4 28.1

DAR4 151,831.7 19.3

DARS 152,777.0 8.1

DARG6 153,722.3 25

DAR7 154,667.6 0.5

Average DAR 3.15

Application Note 2: Subunit Mass Analysis

Objective: To characterize the distribution of the Ravtansine payload on the light and heavy
chains of the antibody.

Principle: The ADC is enzymatically digested with an enzyme like IdeS (Immunoglobulin-
degrading enzyme from Streptococcus pyogenes) which cleaves the heavy chains below the
hinge region. Subsequent reduction of disulfide bonds yields three fragments of ~25 kDa each:
the light chain (LC), the Fd' fragment (N-terminal part of the heavy chain), and the scFc (single-
chain Fc). These subunits are then analyzed by LC-MS to determine the number of conjugated
drugs on each fragment.

Experimental Protocol

1. Sample Preparation:

e To ~100 g of Ravtansine ADC, add IdeS enzyme at a 1:100 enzyme-to-substrate ratio

(Wiw).

e |ncubate at 37°C for 30 minutes.
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To reduce the disulfide bonds, add Dithiothreitol (DTT) to a final concentration of 10 mM and
incubate at 37°C for 30 minutes.

The sample is now ready for LC-MS analysis.
. Liquid Chromatography (LC) Conditions:
Method: Reversed-Phase (RP) chromatography.
Column: MAbPac RP, 4 um, 2.1 x 50 mm (Thermo Fisher Scientific) or equivalent.
Mobile Phase A: 0.1% Formic Acid in Water.
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
Gradient: A linear gradient from 20% to 60% B over 15-20 minutes.
Flow Rate: 0.3 mL/min.
Column Temperature: 75-80°C.
Injection Volume: 5 pL.
. Mass Spectrometry (MS) Conditions:
Instrument: High-resolution mass spectrometer (as in Application Note 1).
lonization Mode: ESI, positive ion mode.
Mass Range (m/z): 600-2500.
Resolution: >70,000.
. Data Analysis:
Deconvolute the mass spectra for each chromatographic peak (LC, Fd', scFc).

Identify the drug-loaded species for each subunit.
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e Quantify the relative abundance of each conjugated form for the LC and Fd' fragments.

Data Presentation

Table 2: Subunit Mass Analysis of a Ravtansine ADC Batch (Note: Data is illustrative.)

Subunit Drug Load Observed Mass Relative
(Da) Abundance (%)
Light Chain 0 23,450.2 45.1
1 24,395.5 54.9
Fd' Fragment 0 25,100.8 10.2
1 26,046.1 40.5
2 26,9914 49.3
scFc 0 24,850.1 100.0

Application Note 3: Peptide Mapping for
Conjugation Site Localization

Objective: To identify the specific amino acid residues (e.g., lysines) where Ravtansine is

conjugated and to determine the relative occupancy at each site.

Principle: This bottom-up approach involves the complete digestion of the ADC into smaller
peptides using a protease like trypsin. The resulting peptide mixture is analyzed by LC-MS/MS.
Peptides modified with the drug-linker will have a specific mass shift and will be fragmented in
the mass spectrometer. The fragmentation pattern (MS/MS spectrum) allows for the precise
localization of the modification on the peptide sequence.

Experimental Protocol

1. Sample Preparation:
e Denaturation: Denature ~200 ug of the ADC in 6 M Guanidine-HCI.

¢ Reduction: Reduce disulfide bonds with 10 mM DTT at 37°C for 1 hour.
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Alkylation: Alkylate free cysteines with 25 mM iodoacetamide in the dark at room
temperature for 30 minutes.

Buffer Exchange: Remove denaturant and alkylating agent by buffer exchange into a
digestion buffer (e.g., 50 mM Tris-HCI, pH 8.0).

Digestion: Add trypsin at a 1:20 enzyme-to-substrate ratio (w/w) and incubate overnight at
37°C.

Quench: Stop the digestion by adding formic acid to a final concentration of 1%.
. Liquid Chromatography (LC) Conditions:

Method: Reversed-Phase (RP) chromatography.

Column: Acquity UPLC BEH C18, 1.7 um, 2.1 x 150 mm (Waters) or equivalent.

Mobile Phase A: 0.1% Formic Acid in Water.

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

Gradient: A shallow gradient from 2% to 45% B over 60-90 minutes.

Flow Rate: 0.2 mL/min.

Column Temperature: 50-60°C.
. Mass Spectrometry (MS/MS) Conditions:

Instrument: High-resolution tandem mass spectrometer (e.g., Orbitrap Fusion Lumos,
Thermo Fisher Scientific).

Scan Mode: Data-Dependent Acquisition (DDA).
MS1 Scan: Mass range 350-1800 m/z, resolution 120,000.
MS2 Scan (Fragmentation): Higher-energy Collisional Dissociation (HCD), resolution 30,000.

Precursor Selection: Top 10-15 most intense ions.
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4. Data Analysis:
e Process the raw data with specialized software (e.g., Proteome Discoverer, Byos).

o Search the MS/MS data against the antibody sequence, specifying the mass of the drug-
linker-remnant as a variable modification on potential conjugation residues (e.g., lysine).

o Manually verify the MS/MS spectra of modified peptides to confirm site localization.

o Calculate site occupancy by comparing the peak area of the modified peptide to the sum of
the peak areas of the modified and unmodified versions of that peptide.

Data Presentation

Table 3: Peptide Mapping Results for Conjugation Site Occupancy in a Ravtansine ADC (Note:
Data is illustrative. K represents Lysine.)

Heavy Chain Peptide Conjugation Site Site Occupancy (%)
...SDKTHTCPPCPAPELLG... K25 15.2

.. VVSVLTVLHQDWLNGK... K88 45.8
...YKTTPPVLDSDGSFFLYSK.. K123 921

Light Chain Peptide Conjugation Site Site Occupancy (%)

... TVAAPSVFIFPPSDEQLK... K45 38.5
...VTHEQDWLSK... K99 61.2

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [Mass Spectrometry Methods for Ravtansine ADC
Characterization: Application Notes and Protocols]. BenchChem, [2025]. [Online PDF].
Available at: [https://www.benchchem.com/product/b1676225#mass-spectrometry-methods-
for-ravtansine-adc-characterization]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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